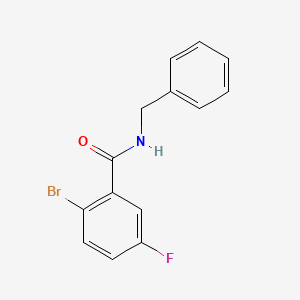

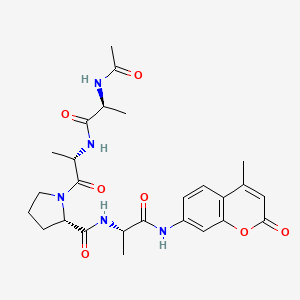

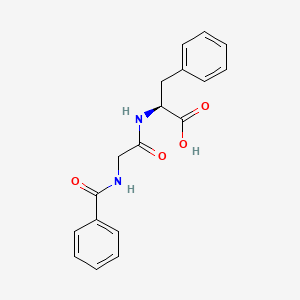

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid

説明

ヒップリル-L-フェニルアラニンは、ヒップル酸とL-フェニルアラニンからなる合成ジペプチドです。カルボキシペプチダーゼ酵素の基質として一般的に使用されています。カルボキシペプチダーゼは、タンパク質やペプチドのカルボキシル末端からアミノ酸を切断するプロテアーゼです。 この化合物は、カルボキシペプチダーゼ活性を測定するための生化学的アッセイにおいて特に貴重です .

準備方法

合成経路と反応条件

ヒップリル-L-フェニルアラニンは、ペプチドカップリング反応によって合成できます。このプロセスは通常、以下の手順を伴います。

ヒップル酸の活性化: ヒップル酸は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いて、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で活性化されます。

L-フェニルアラニンとのカップリング: 活性化されたヒップル酸は、次にジメチルホルムアミド(DMF)またはジクロロメタン(DCM)などの適切な溶媒中でL-フェニルアラニンと反応させて、ジペプチド結合を形成します.

工業的生産方法

ヒップリル-L-フェニルアラニンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、以下を伴います。

バルク合成: 大量のヒップル酸とL-フェニルアラニンを、工業規模の反応器を使用してペプチドカップリング反応にかけます。

化学反応の分析

反応の種類

ヒップリル-L-フェニルアラニンは、主にカルボキシペプチダーゼ酵素によって触媒される加水分解反応を起こします。 加水分解反応は、ヒップル酸とL-フェニルアラニンの間のペプチド結合の切断を伴い、ヒップル酸とL-フェニルアラニンの生成をもたらします .

一般的な試薬と条件

主な生成物

ヒップリル-L-フェニルアラニンの加水分解から生成される主な生成物は、ヒップル酸とL-フェニルアラニンです .

科学研究における用途

ヒップリル-L-フェニルアラニンは、以下を含むいくつかの科学研究用途があります。

生化学的アッセイ: カルボキシペプチダーゼ酵素の活性を測定するアッセイにおいて広く基質として使用されます。

医学研究: この化合物は、肥満、てんかん、神経変性疾患などのカルボキシペプチダーゼ酵素が役割を果たす疾患に関連する研究で使用されています.

工業的用途: 製薬業界では、ヒップリル-L-フェニルアラニンは、カルボキシペプチダーゼ酵素を標的とする酵素阻害剤や治療薬の開発に使用されています.

科学的研究の応用

Hippuryl-L-phenylalanine has several scientific research applications, including:

Biochemical Assays: It is widely used as a substrate in assays to measure the activity of carboxypeptidase enzymes.

Medical Research: The compound is used in research related to diseases such as obesity, epilepsy, and neurodegenerative disorders, where carboxypeptidase enzymes play a role.

Industrial Applications: In the pharmaceutical industry, Hippuryl-L-phenylalanine is used in the development of enzyme inhibitors and therapeutic agents targeting carboxypeptidase enzymes.

作用機序

ヒップリル-L-フェニルアラニンは、カルボキシペプチダーゼ酵素の基質として作用します。この機構は、酵素が基質に結合し、ペプチド結合の加水分解を触媒することを伴います。カルボキシペプチダーゼ酵素は、活性部位に亜鉛イオンを含んでおり、これは触媒プロセスにおいて重要な役割を果たします。 亜鉛イオンはペプチド結合のカルボニル酸素と配位し、その切断を促進し、ヒップル酸とL-フェニルアラニンの放出をもたらします .

類似の化合物との比較

類似の化合物

ヒップリル-L-チロシン: フェニルアラニンではなくチロシン残基の存在によって異なる、カルボキシペプチダーゼ酵素の別の基質です。

ヒップリル-L-アルギニン: 同様の生化学的アッセイで使用されますが、アルギニン残基が含まれています。

ヒップリル-L-リシン: リシン残基を含む、酵素活性研究で使用される別の変異体です.

独自性

ヒップリル-L-フェニルアラニンは、カルボキシペプチダーゼ酵素との特異的な相互作用により、これらの酵素の活性を研究するための好ましい基質となっています。 その構造は、酵素動力学と阻害剤効果を正確に測定することを可能にし、酵素機能と調節に関する貴重な洞察を提供します .

類似化合物との比較

Similar Compounds

Hippuryl-L-tyrosine: Another substrate for carboxypeptidase enzymes, differing by the presence of a tyrosine residue instead of phenylalanine.

Hippuryl-L-arginine: Used in similar biochemical assays but contains an arginine residue.

Hippuryl-L-lysine: Another variant used in enzyme activity studies, containing a lysine residue.

Uniqueness

Hippuryl-L-phenylalanine is unique due to its specific interaction with carboxypeptidase enzymes, making it a preferred substrate for studying these enzymes’ activity. Its structure allows for precise measurement of enzyme kinetics and inhibitor effects, providing valuable insights into enzyme function and regulation .

特性

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLJGZGVIQBNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-39-3, 744-59-2 | |

| Record name | N-Benzoylglycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hippuryl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)